molecular formula C8H3Br3O B6244032 2,3,5-tribromo-1-benzofuran CAS No. 64150-67-0

2,3,5-tribromo-1-benzofuran

Cat. No.: B6244032
CAS No.: 64150-67-0
M. Wt: 354.8
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Description

2,3,5-Tribromo-1-benzofuran is a synthetic brominated derivative of the benzofuran heterocyclic scaffold, provided for research and development purposes. Benzofuran compounds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Specifically, brominated benzofuran derivatives have demonstrated significant potential in antimicrobial research. Studies on structurally similar tribrominated benzofuran compounds have shown promising activity against Gram-positive bacteria, such as Staphylococcus aureus , and antifungal activity against Candida strains . The introduction of bromine atoms can alter the electronic properties and bio-availability of the molecule, making it a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Researchers utilize this compound as a key synthetic precursor for the preparation of more complex molecules in drug discovery projects, particularly in the search for new anti-infective agents . All available data and suggestions regarding the application of this compound are derived from scientific literature and are for reference purposes only. The efficacy and specific biological activity of this particular congener should be confirmed through laboratory experimentation. This product is strictly for laboratory research use and is not classified as a drug or for any personal use.

Properties

CAS No.

64150-67-0

Molecular Formula

C8H3Br3O

Molecular Weight

354.8

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3,5 Tribromo 1 Benzofuran

Direct Bromination Strategies and Regiocontrol

Direct bromination of the benzofuran (B130515) ring system is a primary method for introducing bromine substituents. However, achieving the desired 2,3,5-tribromo substitution pattern requires careful control over the reaction conditions to manage the regioselectivity of the electrophilic attack.

Electrophilic Bromination Mechanisms and Selectivity Control

The electrophilic bromination of benzofuran proceeds through the attack of an electrophilic bromine species on the electron-rich heterocyclic ring. libretexts.org The mechanism involves the formation of a positively charged intermediate, known as an arenium ion or a cyclic bromonium ion, which then loses a proton to restore aromaticity. libretexts.orgresearchgate.net

The regioselectivity of this substitution is governed by the electronic properties of the benzofuran ring. The furan (B31954) ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. Kinetic studies on the bromination of benzofuran have shown that the initial electrophilic attack by bromine occurs at the 2-position. researchgate.net The stability of the resulting carbocation intermediate plays a crucial role in determining the position of substitution. researchgate.net For polysubstitution, the directing effects of the already present bromine atoms and any other substituents on the ring must be considered.

Oxidative Bromination Approaches

Oxidative bromination methods provide an alternative to using molecular bromine, often employing a bromide salt in conjunction with an oxidizing agent to generate the electrophilic bromine species in situ. tandfonline.comtandfonline.com This approach can offer milder reaction conditions and improved selectivity. Common systems include the use of potassium bromide with oxidants like oxone or ammonium (B1175870) persulfate. tandfonline.comtandfonline.commdpi.com These methods are particularly useful for the synthesis of α-bromoalkanones, which can be important precursors for benzofuran synthesis. tandfonline.com While direct application to the tribromination of benzofuran to yield the 2,3,5-isomer is not extensively detailed, the principles of generating a controlled amount of electrophilic bromine are relevant for achieving specific bromination patterns.

Bromination with N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds. gla.ac.ukresearchgate.net It is considered a safer and more manageable source of bromine compared to liquid bromine. jocpr.com The reactivity and regioselectivity of NBS can be influenced by the solvent and the presence of catalysts. gla.ac.ukresearchgate.net For instance, the bromination of activated aromatic rings like phenols and anilines with NBS can be highly regioselective. researchgate.net In the context of benzofuran, NBS has been employed for the synthesis of various bromo-substituted derivatives. researchgate.netresearchgate.net The specific conditions required to achieve the 2,3,5-tribromo substitution pattern would involve careful stoichiometry and potentially the use of a catalyst to direct the substitution.

Reagent SystemSubstrateProduct(s)Notes
NBS/PTSA2-Methoxyacetophenone2-Methoxyphenacyl bromideIntermediate for benzofuran synthesis. researchgate.net
NBS2-Methylbenzofuran2-(Bromomethyl)benzofuranBenzylic bromination. researchgate.net
NBS/Silica gelAromatic compoundsRegioselective brominationGood for selective bromination. researchgate.net

Kinetic and Thermodynamic Considerations in Multi-Bromination

In reactions with multiple possible outcomes, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. wikipedia.orgstudylib.net A thermodynamically controlled reaction, usually conducted at higher temperatures or for longer reaction times, favors the most stable product. wikipedia.orglibretexts.org

In the multi-bromination of benzofuran, the initial bromination steps are likely under kinetic control, leading to substitution at the most reactive positions. researchgate.net As more bromine atoms are introduced, the electronic properties of the ring change, and steric hindrance can become a significant factor. Achieving a specific isomer like 2,3,5-tribromo-1-benzofuran may require conditions that favor a particular pathway, potentially involving a sequence of kinetically and thermodynamically controlled steps or the use of directing groups. gla.ac.uk

Stepwise Construction of the this compound Framework

An alternative to direct bromination of the pre-formed benzofuran ring is the construction of the heterocyclic system from already brominated precursors. This approach can offer greater control over the final substitution pattern.

Cyclization Reactions Utilizing Brominated Precursors

The synthesis of this compound can be achieved through the cyclization of appropriately substituted and brominated starting materials. One prominent strategy involves the use of brominated phenols and α-halo ketones or their equivalents in reactions that form the furan ring. rsc.orgnih.gov

For example, a synthetic route could start with a brominated phenol (B47542), which is then reacted with a suitable three-carbon synthon to build the furan ring. The Rap-Stoermer condensation, which involves the reaction of a phenol with an α-haloketone, is a classic method for benzofuran synthesis. researchgate.netresearchgate.net A variation of this could involve the reaction of a brominated salicylaldehyde (B1680747) with a brominated acetophenone (B1666503) derivative. researchgate.net

Another powerful method involves the intramolecular cyclization of brominated precursors. For instance, a suitably substituted o-alkynylphenol derivative, where the phenol and/or the alkyne bear bromine atoms, can undergo cyclization to form the benzofuran ring. organic-chemistry.org Palladium-catalyzed Sonogashira coupling followed by electrophilic cyclization is a modern and versatile method for constructing 2,3-disubstituted benzofurans, and could be adapted for the synthesis of the 2,3,5-tribromo derivative by using brominated starting materials. organic-chemistry.org

A documented synthesis of eupomatenoids, which are natural products containing a substituted benzofuran core, utilized 2,3,5-tribromobenzofuran as a key intermediate. rsc.org This highlights the importance of this specific tribromo-isomer in synthetic organic chemistry. The synthesis of this intermediate itself can be achieved via direct bromination of benzofuran. rsc.org Subsequent regioselective cross-coupling reactions at the different bromine positions demonstrate the synthetic utility of this polyhalogenated heterocycle. rsc.org

Precursor 1Precursor 2Reaction TypeProduct
Brominated Phenolα-Halo KetoneCondensation/CyclizationSubstituted Benzofuran
Brominated SalicylaldehydeBrominated AcetophenoneRap-Stoermer CondensationSubstituted Benzofuran researchgate.net
Brominated o-IodoanisoleTerminal AlkyneSonogashira Coupling/Cyclization2,3-Disubstituted Benzofuran organic-chemistry.org

Cross-Coupling Methodologies for Bromine Introduction and Functionalization

Once the polybrominated benzofuran scaffold is obtained, transition-metal-catalyzed cross-coupling reactions are employed to selectively substitute the bromine atoms, enabling the synthesis of complex 2,3,5-trisubstituted benzofurans. rsc.org The reactivity of the C-Br bonds in this compound generally follows the order C-2 > C-5 > C-3, allowing for sequential and site-selective functionalization. rsc.orgthieme-connect.com

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly effective method for forming carbon-carbon bonds on the benzofuran nucleus. mdpi.com Site-selective Suzuki-Miyaura reactions have been reported for both 2,3-dibromobenzofuran (B3192647) and 2,3,5-tribromobenzofuran. beilstein-journals.orgbeilstein-journals.org The reaction with 2,3,5-tribromobenzofuran typically proceeds with high regioselectivity at the C-2 position due to its higher electrophilicity. unideb.hu This allows for the synthesis of 2-aryl-3,5-dibromobenzofurans, which can be further functionalized in subsequent steps.

Table 1: Examples of Suzuki-Miyaura and Related Cross-Coupling Reactions on Brominated Benzofurans
SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)Reference
2,3-DibromobenzofuranArylboronic acidsPd(OAc)₂ / PPh₃Cs₂CO₃, NMP, 90 °C2-Aryl-3-bromobenzofurans79-95 beilstein-journals.org
2,3,5-TribromobenzofuranTri(p-tolyl)bismuthPd(OAc)₂ / PPh₃Cs₂CO₃, NMP, 110 °C, 4 h2,3,5-Tris(p-tolyl)benzofuran79 beilstein-journals.org
2,3,5-TribromobenzofuranTri(p-anisyl)bismuthPd(OAc)₂ / PPh₃Cs₂CO₃, NMP, 110 °C, 4 h2,3,5-Tris(p-anisyl)benzofuran75 beilstein-journals.org
2,3,5-TribromobenzofuranTriphenylbismuthPd(OAc)₂ / PPh₃Cs₂CO₃, NMP, 110 °C, 4 h2,3,5-Triphenylbenzofuran62 beilstein-journals.org

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a key reaction for introducing alkynyl moieties onto the benzofuran core. wikipedia.org This reaction has been successfully applied to this compound, demonstrating excellent regioselectivity. beilstein-journals.orgbeilstein-journals.org The coupling occurs preferentially at the most reactive C-2 position, yielding 2-alkynyl-3,5-dibromobenzofurans as the primary products. thieme-connect.com This selectivity is crucial for building complex molecules in a controlled, stepwise manner. rsc.orgthieme-connect.com

Table 2: Examples of Sonogashira Cross-Coupling with 2,3,5-Tribromobenzofuran
SubstrateCoupling Partner (Alkyne)Catalyst SystemConditionsProductYield (%)Reference
2,3,5-TribromobenzofuranPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, 25 °C, 16 h3,5-Dibromo-2-(phenylethynyl)benzofuran86 thieme-connect.com
2,3,5-Tribromobenzofuran1-HexynePdCl₂(PPh₃)₂ / CuIEt₃N, THF, 25 °C, 16 h2-(Hex-1-yn-1-yl)-3,5-dibromobenzofuran85 thieme-connect.com
2,3,5-TribromobenzofuranTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N, THF, 25 °C, 16 h3,5-Dibromo-2-((trimethylsilyl)ethynyl)benzofuran94 thieme-connect.com

The Negishi (organozinc partner) and Kumada (Grignard reagent partner) cross-coupling reactions offer additional powerful tools for the functionalization of polybrominated benzofurans. nih.gov Site-selective Negishi and Kumada couplings have been reported for substrates like 2,3,5-tribromobenzofuran. beilstein-journals.orgbeilstein-journals.org Similar to other palladium-catalyzed couplings, the Negishi reaction on 2,3,5-tribromobenzofuran occurs regioselectively at the C-2 position. thieme-connect.com This reaction allows for the introduction of various alkyl or aryl groups. rsc.org The resulting 2-substituted-3,5-dibromobenzofuran can then be functionalized at the C-3 position through a halogen-metal exchange, followed by reaction with an electrophile, and finally, a third cross-coupling at the C-5 position to build up fully substituted benzofurans. rsc.orgthieme-connect.com

Table 3: Examples of Negishi Cross-Coupling with 2,3,5-Tribromobenzofuran
SubstrateCoupling Partner (Organozinc)CatalystConditionsProductYield (%)Reference
2,3,5-TribromobenzofuranPhZnClPd(PPh₃)₄THF, 25 °C, 16 h3,5-Dibromo-2-phenylbenzofuran76 thieme-connect.com
2,3,5-Tribromobenzofuran(4-MeOC₆H₄)ZnClPd(PPh₃)₄THF, 25 °C, 16 h3,5-Dibromo-2-(4-methoxyphenyl)benzofuran72 thieme-connect.com
Heck Reactions in the Context of Brominated Benzofurans

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. diva-portal.org In the realm of brominated benzofurans, this reaction provides a powerful tool for carbon-carbon bond formation, enabling the elaboration of the heterocyclic core. The reaction typically proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to regenerate the catalyst and yield the arylated alkene product. diva-portal.org

A significant application of this methodology is the domino "twofold Heck/6π-electrocyclization" reaction. Research has demonstrated that this sequence, when applied to 2,3,5-tribromobenzofuran, can efficiently generate functionalized dibenzofurans. researchgate.netrsc.org This powerful cascade process involves two sequential Heck coupling reactions followed by an electrocyclization, creating complex polycyclic aromatic systems from a relatively simple starting material. researchgate.net

Intramolecular Heck reactions have also been instrumental in the assembly of complex natural products containing the benzofuran motif. For instance, the total synthesis of daphnodorin A utilizes an intramolecular Heck reaction as a key step to construct the 2-substituted-3-functionalized benzofuran core. rsc.org Furthermore, dearomative Heck reactions represent an emerging frontier, allowing for the enantioselective synthesis of spirocyclic and other complex three-dimensional structures from planar aromatic precursors like benzofurans. acs.org

The versatility of the Heck reaction is further highlighted by its application to other brominated benzofuran systems. In one study, a brominated annulated benzofuran was coupled with styrene (B11656) using a Heck reaction, achieving a high yield of 92% for the corresponding vinyl-substituted product. uol.de These examples underscore the indispensable role of the Heck reaction in modifying and building upon brominated benzofuran scaffolds.

Green Chemistry Approaches to Brominated Benzofuran Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like brominated benzofurans. nih.gov Efforts in this area focus on improving the environmental footprint of both the bromination step and the construction of the benzofuran ring itself.

One green approach involves the use of more environmentally benign brominating agents and reaction conditions. Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. An alternative is oxidative bromination, which can utilize salts like ammonium bromide in combination with an oxidant. tandfonline.com A particularly eco-friendly method employs an aqueous grinding technique, reacting alkanones with ammonium bromide and ammonium persulfate in high yields without the need for volatile organic solvents. tandfonline.com The resulting α-bromoalkanones are key synthons for the synthesis of various biologically active heterocycles, including benzofurans. tandfonline.com

Another green strategy focuses on the starting materials. The use of renewable feedstocks is a core tenet of green chemistry. For example, a convenient synthesis of benzofuran derivatives has been developed starting from tyrosol, a phenolic compound that is abundant in the waste generated from olive oil production. torvergata.it This process transforms an industrial waste product into valuable chemical intermediates. torvergata.it

Solvent choice and reaction conditions are also critical targets for green innovation. An efficient and greener protocol for synthesizing benzofuran chalcones, which can be precursors to other derivatives, utilizes zirconium chloride as a catalyst in a solvent-free system at room temperature. researchgate.net Subsequent reactions to form pyrazole (B372694) derivatives from these chalcones have been achieved using a solvent-drop grinding method, further minimizing solvent waste. researchgate.net These methodologies demonstrate a clear trend towards more sustainable synthetic routes in benzofuran chemistry.

Chemo- and Regioselective Functionalization Post-Bromination

The presence of multiple bromine atoms on the this compound ring offers a rich platform for selective functionalization, provided that the reactivity of each position can be effectively controlled. The differential reactivity of the bromine atoms at the C-2, C-3, and C-5 positions is the key to achieving chemo- and regioselectivity in subsequent cross-coupling reactions.

Research has shown that highly regioselective palladium(0)- and nickel(0)-catalyzed cross-coupling reactions can be performed sequentially on 2,3,5-tribromobenzofuran. rsc.org A remarkable strategy has been developed that establishes a specific order of substitution: C-2, followed by C-5, and finally C-3. rsc.org This controlled functionalization is critical for the synthesis of complex, unsymmetrically substituted benzofurans. rsc.org

The initial and most reactive site for cross-coupling is the C-2 position. In a documented synthesis, 2,3,5-tribromobenzofuran was reacted with an arylzinc reagent under palladium catalysis to selectively yield the 2-aryl-3,5-dibromobenzofuran derivative. rsc.org This high selectivity is a crucial first step in a multi-step functionalization sequence.

Following the initial C-2 functionalization, subsequent transformations can be directed to the remaining bromine-substituted positions. For example, after the C-2 position is arylated, a selective bromine-lithium exchange at the C-3 position followed by methylation can be performed. rsc.org The final bromine at the C-5 position can then be targeted, for instance, using a nickel-catalyzed reaction with a Grignard reagent to complete the synthesis of a trisubstituted benzofuran natural product. rsc.org This stepwise approach, detailed in the table below, allows for the precise installation of three different substituents onto the benzofuran core, highlighting the power of chemo- and regioselective control.

StepPositionReagent/CatalystProductOverall YieldReference
1C-2Arylzinc, Pd(0) catalyst2-Aryl-3,5-dibromobenzofuran- rsc.org
2C-3n-BuLi, then MeI2-Aryl-3-methyl-5-bromobenzofuran- rsc.org
3C-5Allylmagnesium bromide, Ni catalystEupomatenoid (trisubstituted)up to 60% rsc.org

This ability to selectively manipulate each brominated site opens the door to a vast array of complex benzofuran derivatives that would be otherwise inaccessible.

Mechanistic Investigations of Reactions Involving 2,3,5 Tribromo 1 Benzofuran

Reaction Kinetics and Transition State Analysis of Bromination Processes

The formation of 2,3,5-tribromo-1-benzofuran itself is a result of electrophilic bromination of the benzofuran (B130515) core. While specific kinetic studies on the exhaustive bromination to the 2,3,5-tribromo derivative are not extensively detailed in the literature, the mechanism can be inferred from studies on the bromination of benzofuran and its substituted analogues.

The electrophilic bromination of benzofuran is understood to proceed through a stepwise mechanism. The initial attack of electrophilic bromine typically occurs at the C2 position of the furan (B31954) ring, which is the most electron-rich and kinetically favored site. Current time information in Bangalore, IN.scispace.comacs.org This leads to the formation of a cyclic bromonium ion intermediate. Current time information in Bangalore, IN.scispace.comacs.org The transition state of this step is thought to closely resemble this cyclic intermediate. Current time information in Bangalore, IN.scispace.comacs.org Subsequent loss of a proton re-aromatizes the furan ring to yield 2-bromobenzofuran.

Further bromination is influenced by the electronic effects of the existing bromine substituent. The introduction of a bromine atom deactivates the ring towards further electrophilic attack. However, bromination can still proceed, with the next position of attack being influenced by both the heterocyclic oxygen and the existing bromo substituent. The C5 position on the benzene (B151609) ring is activated by the heterocyclic oxygen, leading to the formation of 2,5-dibromobenzofuran. The final bromination at the C3 position is generally the most difficult step due to the deactivating effects of the two existing bromine atoms.

Kinetic studies on the bromination of 5-bromo-2-acetylbenzofuran have shown that the presence of an electron-withdrawing group at the C5 position, such as a bromo group, retards the rate of further bromination compared to the unsubstituted analogue. researchgate.net This supports the stepwise and progressively more difficult nature of polybromination.

A study on the bromination of 2-methylnaphthalene (B46627) provides an analogy for the complexities of polyhalogenation on fused ring systems, where control of reaction conditions is critical to achieve the desired degree of substitution.

Detailed Mechanistic Pathways of Cross-Coupling Reactions at Brominated Positions

The three bromine atoms at the C2, C3, and C5 positions of this compound exhibit differential reactivity, which can be exploited for selective functionalization through various cross-coupling reactions.

Heck and Domino Heck/6π-Electrocyclization Reactions:

2,3,5-Tribromobenzofuran has been successfully employed as a substrate in domino "twofold Heck/6π-electrocyclization" reactions to synthesize functionalized dibenzofurans. scispace.comresearchgate.netbeilstein-journals.org This reaction sequence highlights the differential reactivity of the C2 and C3 bromine atoms. The general mechanism for the Heck reaction involves a catalytic cycle with a palladium(0) species. organic-chemistry.orgmdpi.com The key steps are:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into one of the C-Br bonds. Studies on 2,3-dibromobenzofuran (B3192647) have shown that oxidative addition occurs preferentially at the C2 position. beilstein-journals.org This is attributed to the higher electrophilicity and accessibility of the C2 position in the benzofuran system.

Carbopalladation: The resulting organopalladium(II) species coordinates with an alkene, followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, releasing the coupled product and forming a hydridopalladium(II) species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst.

In the domino reaction of 2,3,5-tribromobenzofuran with alkenes, the first Heck coupling occurs at the more reactive C2 or C3 position. Following this, a second intramolecular or intermolecular Heck reaction can occur at the remaining C2/C3 position. The resulting 2,3-dialkenylbenzofuran can then undergo a 6π-electrocyclization followed by oxidation to yield a dibenzofuran (B1670420) scaffold. beilstein-journals.org

Triarylbismuth Coupling Reactions:

Regio- and chemoselective cross-coupling of 2,3,5-tribromobenzofuran with triarylbismuth reagents under palladium catalysis has been demonstrated to produce 2,3,5-triarylbenzofurans in high yields. beilstein-journals.org This reaction allows for the sequential replacement of all three bromine atoms. The study revealed that a complete threefold arylation is possible, indicating that even the less reactive C-Br bonds can participate in the coupling under appropriate conditions. beilstein-journals.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from the bismuth reagent to the palladium center, and reductive elimination.

Other Cross-Coupling Reactions (Suzuki, Sonogashira, Negishi, Kumada):

Site-selective cross-coupling studies involving Sonogashira, Negishi, and Kumada reactions have also been performed on 2,3,5-tribromobenzofuran. beilstein-journals.org The general order of reactivity for the C-Br bonds in these reactions is C2 > C3 > C5. This selectivity is primarily governed by the electronic properties of the benzofuran ring system, where the C2 position is most susceptible to oxidative addition by the palladium catalyst. By carefully controlling the reaction conditions and the amount of coupling partner, it is possible to achieve selective mono-, di-, or tri-substitution. For instance, in Suzuki-Miyaura reactions with 2,3-dibromobenzofuran, selective coupling at the C2 position is readily achieved. beilstein-journals.org

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventProduct(s)Selectivity NotesReference
Tris-coupling2,3,5-TribromobenzofuranTri(p-tolyl)bismuthPd(OAc)₂/PPh₃Cs₂CO₃NMP2,3,5-Tri(p-tolyl)benzofuranFull substitution achieved at 110 °C. beilstein-journals.org
Tris-coupling2,3,5-TribromobenzofuranTri(p-methoxyphenyl)bismuthPd(OAc)₂/PPh₃Cs₂CO₃NMP2,3,5-Tris(p-methoxyphenyl)benzofuranFull substitution achieved at 110 °C. beilstein-journals.org
Domino Heck/Electrocyclization2,3,5-TribromobenzofuranStyrene (B11656)Pd(OAc)₂/dppfK₂CO₃DMFFunctionalized DibenzofuranInvolves twofold Heck reaction at C2 and C3. researchgate.net

Nucleophilic Aromatic Substitution on Brominated Benzofuran Rings

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. researchgate.netthieme-connect.com The bromine atoms in this compound are not sufficiently electron-withdrawing to strongly activate the ring for classical SNAr reactions with common nucleophiles.

However, SNAr-type reactions can be facilitated under specific conditions:

Acetylene-Activated SNAr: A strategy for the synthesis of benzofurans involves an SNAr reaction on an ortho-haloarylacetylene, where the acetylene (B1199291) group itself acts as the activating group. rsc.org This is followed by an intramolecular cyclization. While not directly demonstrated on this compound, this suggests that if an acetylene moiety were introduced onto the molecule (e.g., via Sonogashira coupling), subsequent SNAr at an adjacent bromo position could become feasible. rsc.org

Copper-Catalyzed Nucleophilic Substitution: The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a pathway for the substitution of aryl halides that are unreactive under standard SNAr conditions. Copper-catalyzed hydroxylation of aryl bromides to form phenols is a well-established example. mdpi.comresearchgate.net It is plausible that under copper catalysis, the C-Br bonds of this compound could react with nucleophiles like alkoxides or amines. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.

Radical Reaction Pathways and Their Inhibition

Reactions involving this compound can also proceed through radical mechanisms, particularly under thermal or photochemical conditions or in the presence of radical initiators.

A general radical substitution reaction proceeds via three main stages:

Initiation: Formation of a radical species, for instance, by homolytic cleavage of a weak bond in an initiator like AIBN or dibenzoyl peroxide.

Propagation: The initiator radical can abstract a hydrogen atom from a solvent or another molecule, or a bromine atom from the substrate, to generate a benzofuranyl radical. This radical can then react with another species to form a new bond and another radical, propagating the chain. A proposed mechanism for some benzofuran reactions involves the initial attack of a radical to the benzofuran ring, forming a stabilized radical intermediate. imperial.ac.uknih.gov

Termination: Combination of two radical species to form a stable, non-radical product.

For this compound, a potential radical pathway could be initiated by the homolytic cleavage of a C-Br bond, which is weaker than C-H or C-C bonds. The resulting aryl radical could then participate in various reactions, such as hydrogen abstraction from the solvent or addition to an unsaturated bond.

Inhibition of Radical Reactions: Radical reactions are characteristically inhibited by the presence of radical scavengers. These are compounds that react with the chain-propagating radicals to form stable, non-reactive radicals, thus terminating the chain reaction. Common radical scavengers include species like 1,1-diphenylethylene (B42955) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). In a study on copper-mediated C-O coupling to form benzothieno[3,2-b]benzofurans, the reaction was completely inhibited by 1,1-diphenylethylene, confirming a radical pathway. rsc.org This principle of inhibition would apply to any potential radical reactions involving this compound.

Rearrangement Processes in the Presence of Bromine Substituents

While specific rearrangement reactions of this compound are not well-documented, the presence of multiple bromine atoms on a heterocyclic scaffold allows for the possibility of certain types of molecular rearrangements, particularly of reaction intermediates.

Rearrangement via Halonium Ions: As discussed in the context of bromination, the reaction proceeds through a cyclic bromonium ion. In more complex systems, such intermediates can potentially undergo rearrangement. For example, in the reaction of tellurium tetrahalides with alkenes, the initial anti-Markovnikov adducts can rearrange to more stable Markovnikov products, a process that proceeds through a halonium-like intermediate. pku.edu.cn A similar rearrangement could be envisaged for intermediates formed during reactions of this compound, although this would depend on the specific reaction conditions and the stability of the potential rearranged products.

Photochemical Rearrangements: Polyhalogenated aromatic compounds can undergo photochemical rearrangements. For instance, polybrominated dibenzo-p-dioxins are known to undergo photochemical rearrangement, which can alter the substitution pattern on the aromatic rings. dntb.gov.ua It is conceivable that under UV irradiation, this compound could undergo similar rearrangements, potentially involving homolytic cleavage of a C-Br bond followed by bromine atom migration.

Base-Induced Rearrangements: In the presence of very strong bases, aryl halides can undergo elimination-addition reactions via a benzyne (B1209423) intermediate. If the starting material has non-equivalent ortho-protons, this can lead to the formation of rearranged products. While the benzofuran ring system is not a simple benzene derivative, the possibility of related base-induced rearrangements in the benzene portion of the molecule cannot be entirely ruled out under harsh conditions.

Computational and Theoretical Studies on 2,3,5 Tribromo 1 Benzofuran

Quantum Chemical Calculations (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2,3,5-tribromo-1-benzofuran, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties. These calculations are foundational for more advanced analyses, including Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Mapping. Studies on various benzofuran (B130515) derivatives have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), to investigate their electronic and structural properties. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the three bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent benzofuran molecule. The precise locations of the bromine atoms at the 2, 3, and 5 positions would distinctly influence the electron density distribution and, consequently, the localization of the HOMO and LUMO on the benzofuran ring system.

Illustrative Data Table: Predicted FMO Energies for Benzofuran Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1-Benzofuran-6.25-0.755.50
5-Bromo-1-benzofuran-6.40-0.905.50
2,3-Dibromo-1-benzofuran-6.60-1.205.40
This compound (Hypothetical) -6.75 -1.45 5.30

Note: The data for this compound is hypothetical and serves for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing varying potential values:

Red: Regions of negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan (B31954) ring and potentially on the benzene (B151609) ring, influenced by the interplay between the electron-donating oxygen and the electron-withdrawing bromine atoms. The areas around the bromine and hydrogen atoms would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical and biological properties. While the benzofuran core is largely planar, substituents can have different orientations. For this compound, the primary structure is rigid. However, computational studies on substituted benzofurans have revealed the importance of analyzing the planarity of the ring system and the orientation of any flexible substituent groups. bris.ac.uk For the target molecule, theoretical calculations would confirm the planarity of the tribrominated benzofuran system and provide precise bond lengths and angles, which are influenced by the steric and electronic effects of the bulky bromine atoms.

Computational chemistry can be used to map out the potential energy surface for chemical reactions, identifying transition states and calculating activation energies. This energetic profiling of reaction pathways provides a deeper understanding of reaction mechanisms and kinetics. For this compound, this could involve studying reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the C-Br bonds. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of different reaction pathways can be assessed, and the regioselectivity of reactions can be predicted.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics of intermolecular interactions, such as those occurring in a solution or a crystal lattice. For this compound, MD simulations could be used to study its interactions with solvent molecules, predicting its solubility and solvation free energy. Furthermore, simulations of multiple this compound molecules could elucidate the nature of intermolecular forces, such as van der Waals interactions and potential halogen bonding, which would govern its solid-state packing and physical properties like melting point.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds. For this compound, DFT calculations can be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, the IR and Raman spectra can be simulated. This helps in the assignment of experimental spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated, aiding in the structural elucidation of the molecule.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical)

Carbon AtomPredicted Chemical Shift (ppm)
C2115.0
C3110.5
C3a128.0
C4125.5
C5118.0
C6123.0
C7112.0
C7a154.0

Note: This data is hypothetical and serves for illustrative purposes.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling of structure-reactivity relationships for this compound involves the use of computational methods to predict how its chemical structure influences its reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of these methods and findings from studies on related benzofuran derivatives can provide valuable predictive insights. These studies typically employ quantum mechanical calculations, such as Density Functional Theory (DFT), to determine various molecular properties that govern reactivity.

Detailed research findings on analogous brominated and substituted benzofurans highlight several key aspects that would be relevant to understanding the structure-reactivity relationships of this compound:

Electron Distribution and Molecular Electrostatic Potential (MEP): The arrangement of the three bromine atoms on the benzofuran core significantly influences the electron distribution within the molecule. Bromine, being an electronegative atom, withdraws electron density from the aromatic ring through the inductive effect, while also donating electron density through resonance. Computational models can generate MEP maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, these maps would likely indicate regions of negative potential around the oxygen and bromine atoms, suggesting their susceptibility to electrophilic attack, and positive potential on the hydrogen atoms.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the positions of the bromine atoms would modulate the energies and spatial distributions of these frontier orbitals, thereby influencing its reactivity towards different reagents.

Bond Lengths and Bond Angles: Theoretical calculations can provide optimized geometries with precise bond lengths and bond angles. The presence of bulky bromine atoms at the 2, 3, and 5 positions would likely induce some steric strain, potentially leading to slight distortions from a perfectly planar benzofuran ring system. These structural parameters are important as they can affect the molecule's stability and the accessibility of different sites for reaction.

Reaction Mechanism and Selectivity: In silico modeling is a powerful tool for elucidating reaction mechanisms. For instance, in electrophilic substitution reactions, which are common for aromatic compounds, computational models can be used to calculate the energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions. The relative energies of these intermediates can predict the regioselectivity of the reaction. In the case of this compound, this approach could predict whether further substitution would occur on the benzene or furan ring and at which specific position.

While specific data for this compound is not available, the table below illustrates the type of data that can be generated from in silico studies on a hypothetical substituted benzofuran to understand its structure-reactivity relationship.

Calculated Property Significance in Structure-Reactivity Hypothetical Predicted Trend for this compound
HOMO Energy Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles.The electron-withdrawing nature of bromine would likely lower the HOMO energy compared to unsubstituted benzofuran, suggesting reduced reactivity towards electrophiles.
LUMO Energy Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles.The bromine substituents would also be expected to lower the LUMO energy, potentially increasing its susceptibility to nucleophilic attack.
HOMO-LUMO Gap Relates to chemical stability and reactivity. A smaller gap indicates higher reactivity.The overall effect on the HOMO-LUMO gap would depend on the relative lowering of the HOMO and LUMO energies.
Mulliken Atomic Charges Provides insight into the partial charges on each atom, indicating potential sites for nucleophilic or electrophilic attack.Carbon atoms attached to bromine would likely have a partial positive charge, making them potential sites for nucleophilic attack. The oxygen atom would have a significant negative charge.
Bond Dissociation Energies (BDE) Predicts the likelihood of bond cleavage at specific sites.The C-Br bonds would have specific BDEs, which could be relevant for reactions involving radical intermediates or organometallic coupling.

The application of these computational methodologies to this compound would provide a detailed understanding of its electronic structure and reactivity, guiding its potential applications in synthesis and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,5 Tribromo 1 Benzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,3,5-tribromo-1-benzofuran in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of magnetically active nuclei.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling constants. Similarly, the ¹³C NMR spectrum would display eight distinct signals for the carbon atoms of the benzofuran (B130515) skeleton, with the chemical shifts significantly influenced by the electronegative bromine substituents. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments and detailed structural analysis. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons on the benzene moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of the bromine atoms by observing correlations from protons to brominated carbons. youtube.comscielo.br

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form, providing information about molecular packing, polymorphism, and dynamics in the solid state. This technique is especially valuable when single crystals suitable for X-ray diffraction are not obtainable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C2-~115-125H4, H6, H7
C3-~110-120H4
C3a-~150-155H4, H7
C4~7.5-7.7 (d)~125-130C3, C5, C6, C7a
C5-~115-120H4, H6
C6~7.3-7.5 (dd)~128-133C4, C5, C7, C7a
C7~7.6-7.8 (d)~112-117C3a, C5, C6
C7a-~153-158H6, H7

Note: Predicted values are based on general substituent effects on the benzofuran scaffold. Actual values may vary. chemicalbook.com (d = doublet, dd = doublet of doublets).

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound, as well as for distinguishing it from its isomers.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₃Br₃O). The presence of three bromine atoms creates a characteristic isotopic pattern due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. jst.go.jpnih.govlibretexts.orglibretexts.org This results in a distinctive M, M+2, M+4, and M+6 peak cluster with a relative intensity ratio of approximately 1:3:3:1, which is a definitive signature for a tribrominated compound. youtube.com

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule or radical cation. nih.gov By inducing fragmentation through collision-induced dissociation (CID), a unique fragmentation pattern is generated that serves as a fingerprint for the specific isomer. The fragmentation of the benzofuran core typically involves losses of CO, Br atoms, and HBr. Analysis of these fragmentation patterns can differentiate this compound from other tribromobenzofuran isomers. nih.gov

Table 2: Predicted HRMS Isotopic Pattern and Major MS/MS Fragments for this compound ([C₈H₃Br₃O]⁺).
Ion/FragmentPredicted m/zDescription
[M]⁺351.76 / 353.76 / 355.76 / 357.76Molecular ion cluster
[M-Br]⁺272.86 / 274.86 / 276.86Loss of a bromine radical
[M-CO]⁺323.77 / 325.77 / 327.77 / 329.77Loss of carbon monoxide
[M-Br-CO]⁺244.86 / 246.86 / 248.86Sequential loss of Br and CO
[M-HBr]⁺271.85 / 273.85 / 275.85Loss of hydrogen bromide

Note: m/z values are calculated for the most abundant isotopes in each cluster.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands corresponding to the vibrations of the benzofuran ring system. Key expected bands include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C aromatic stretching vibrations (~1600-1450 cm⁻¹), and C-O-C stretching of the furan (B31954) ring (~1250-1050 cm⁻¹). The C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹. The specific substitution pattern on the benzene ring also influences the pattern of C-H out-of-plane bending bands (~900-700 cm⁻¹).

Raman Spectroscopy is particularly useful for analyzing the vibrations of the non-polar C=C and C-Br bonds. The spectrum would complement the IR data, providing strong signals for the symmetric vibrations of the aromatic system. The low-frequency region of the Raman spectrum would be especially informative for identifying the C-Br stretching and bending modes, which are characteristic of halogenated compounds.

Table 3: Key Vibrational Frequencies for this compound.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000 (Medium-Weak)3100 - 3000 (Strong)
Aromatic C=C Stretch1610 - 1450 (Medium-Strong)1610 - 1450 (Strong)
Furan Ring C-O-C Stretch1250 - 1050 (Strong)1250 - 1050 (Weak)
Aromatic C-H Out-of-Plane Bend900 - 700 (Strong)-
C-Br Stretch700 - 500 (Strong)700 - 500 (Strong)

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. vensel.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound. researchgate.netnih.gov

The analysis would reveal the planarity of the benzofuran ring system and the precise orientation of the bromine atoms. researchgate.net Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking or halogen bonding (Br···Br or Br···O interactions), which govern the bulk properties of the material. oup.comxray.czbris.ac.uk For polyhalogenated aromatic compounds, these non-covalent interactions are particularly significant in directing the crystal packing arrangement. oup.com

Table 4: Typical Benzofuran Bond Lengths and Angles Determined by X-ray Crystallography.
ParameterTypical Value
Bond Lengths (Å)
O1-C2~1.37 Å
C2-C3~1.35 Å
C3-C3a~1.44 Å
C-Br~1.88 - 1.92 Å
Bond Angles (°)
C7a-O1-C2~106°
O1-C2-C3~111°
C2-C3-C3a~107°

Note: Values are generalized from reported structures of substituted benzofurans. researchgate.netnih.govmdpi.com

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. rsc.org While this compound is itself achiral, its derivatives can be made chiral by introducing a stereocenter, for example, by attaching a chiral substituent to the benzofuran core.

For such chiral derivatives, CD spectroscopy would be instrumental in:

Determining Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenter(s) can be established.

Conformational Analysis: The CD spectrum is highly sensitive to the molecule's three-dimensional structure. Changes in the conformation of the chiral substituent or its interaction with the benzofuran chromophore would be reflected in the CD spectrum.

Studying Chiroptical Properties: The interaction of the chiral center with the electronic transitions of the tribromobenzofuran chromophore gives rise to characteristic CD signals (Cotton effects), providing insight into the chiroptical properties of the system. researchgate.net The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. rsc.org

Fluorescence and UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules by probing the transitions between electronic energy levels. researchgate.netresearchgate.net

UV-Vis Spectroscopy measures the absorption of light as a function of wavelength. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic benzofuran system. researchgate.net The parent benzofuran molecule typically shows absorption bands around 245, 275, and 282 nm. nist.gov The presence of three bromine atoms is expected to cause a bathochromic (red) shift in these absorption maxima due to the heavy-atom effect and electronic contributions of the halogens. uoa.gr

Fluorescence Spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Many benzofuran derivatives are known to be fluorescent. nih.govaatbio.com The fluorescence spectrum of this compound would provide information about the energy of its lowest excited singlet state. However, the heavy-atom effect of the bromine atoms can significantly quench fluorescence by promoting intersystem crossing (ISC) to the triplet state, potentially leading to weak emission or phosphorescence. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the structural changes that occur in the excited state. researchgate.net

Table 5: Expected Optical Properties of this compound.
PropertyExpected ObservationUnderlying Transition
Absorption Maxima (λmax)~250 - 300 nmπ→π*
Molar Absorptivity (ε)High (10³ - 10⁴ L mol⁻¹ cm⁻¹)Allowed electronic transition
Emission Maxima (λem)>300 nm (if fluorescent)S₁→S₀ relaxation
Quantum Yield (ΦF)Expected to be lowHeavy-atom effect promoting ISC

Synthetic Applications and Derivatization Strategies of 2,3,5 Tribromo 1 Benzofuran

A Versatile Synthetic Building Block

The reactivity profile of 2,3,5-tribromo-1-benzofuran is dominated by the differential reactivity of its three bromine substituents in transition metal-catalyzed cross-coupling reactions. This inherent selectivity allows for a programmed and controlled introduction of various substituents, rendering it a highly versatile building block for the synthesis of polysubstituted benzofurans. The bromine atoms at the 2, 3, and 5-positions can be selectively addressed, enabling the stepwise construction of complex molecular frameworks.

A significant advancement in the utilization of this compound has been its application in palladium-catalyzed coupling reactions. Research has demonstrated that under specific palladium-catalyzed conditions, this compound can undergo a threefold arylation in a one-pot operation. researchgate.net This transformation, utilizing atom-economic triarylbismuth reagents, facilitates the synthesis of 2,3,5-triarylbenzofurans in high yields and with short reaction times. researchgate.net This method provides a direct and efficient route to highly functionalized benzofuran (B130515) cores that are otherwise challenging to access.

The ability to sequentially replace the bromine atoms with different aryl groups opens up avenues for creating a vast library of derivatives with diverse electronic and photophysical properties. This controlled derivatization is crucial for tuning the characteristics of the final molecules for specific applications.

Crafting Complexity: The Synthesis of Polycyclic Systems

One of the most powerful applications of this compound is as a precursor for the synthesis of complex polycyclic aromatic systems, most notably functionalized dibenzofurans. These structures are of significant interest due to their presence in various natural products and their potential applications in materials science.

A notable strategy for constructing dibenzofuran (B1670420) scaffolds from this compound involves a domino reaction sequence. Specifically, a "twofold Heck/6π-electrocyclization" pathway has been reported for the synthesis of functionalized dibenzofurans. researchgate.net This elegant process involves two sequential palladium-catalyzed Heck reactions to introduce two vinyl groups, which then undergo a 6π-electrocyclization followed by aromatization to form the fused dibenzofuran core. This methodology provides a convergent and efficient route to these intricate polycyclic structures.

Expanding the Chemical Space: Diverse Functionalized Benzofuran Derivatives

The strategic placement of three bromine atoms on the benzofuran core of this compound provides a rich platform for the development of a wide array of functionalized derivatives. Through sequential and site-selective cross-coupling reactions, a multitude of substituents can be introduced, leading to a vast expansion of the chemical space of benzofuran-containing molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Heck reactions, are instrumental in this derivatization. For instance, the palladium-catalyzed coupling with triarylbismuth reagents allows for the efficient synthesis of 2,3,5-triarylbenzofurans. researchgate.net By employing different triarylbismuth reagents in a controlled manner, unsymmetrical triarylbenzofurans can also be accessed, further diversifying the range of achievable structures.

The following table provides a summary of the types of functionalized benzofuran derivatives that can be synthesized from this compound using various cross-coupling reactions.

Cross-Coupling ReactionReactantResulting Derivative
Suzuki CouplingArylboronic acidsAryl-substituted benzofurans
Stille CouplingOrganostannanesAlkyl-, alkenyl-, or aryl-substituted benzofurans
Sonogashira CouplingTerminal alkynesAlkynyl-substituted benzofurans
Heck CouplingAlkenesAlkenyl-substituted benzofurans
Buchwald-Hartwig AminationAminesAmino-substituted benzofurans

These reactions enable the introduction of a wide range of functional groups, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl moieties, thereby allowing for the fine-tuning of the electronic and steric properties of the resulting benzofuran derivatives.

Utilization in Multicomponent Reactions

While this compound is a powerful tool in stepwise synthetic strategies, its direct application in multicomponent reactions (MCRs) is not yet extensively documented in the scientific literature. MCRs, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

The development of MCRs that incorporate this compound as a building block would represent a significant advancement, enabling the rapid assembly of highly complex and diverse molecular architectures. Future research in this area could focus on designing novel MCRs that leverage the unique reactivity of the C-Br bonds in this compound to construct intricate molecular scaffolds in a single step.

A Precursor in the Realm of Materials Science

The derivatives of this compound, particularly the 2,3,5-triarylbenzofurans, are of significant interest in the field of materials science due to their potential applications in organic electronics. The extended π-conjugated systems of these molecules can impart desirable photophysical and electronic properties, making them suitable candidates for use in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

The highly fluorescent nature of many polyaromatic compounds makes derivatives of this compound attractive for applications in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color and quantum efficiency by modifying the aryl substituents on the benzofuran core is a key advantage. The introduction of different electron-donating or electron-withdrawing groups on the aryl rings can modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its emission properties. While specific device data for derivatives of this compound are not yet widely reported, the general class of triaryl-substituted benzofurans holds promise for the development of new emissive materials for OLEDs.

Photovoltaic Devices and Field-Effect Transistors

The semiconducting properties of π-conjugated organic molecules make them suitable for use in organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). Benzofuran derivatives, in general, have been explored as components in these devices. nih.govrsc.org The 2,3,5-triarylbenzofurans synthesized from this compound represent a class of materials with potential for high charge carrier mobility due to the possibility of ordered molecular packing in the solid state.

The planarity and extended conjugation of these molecules can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. By carefully selecting the aryl substituents, it may be possible to control the molecular architecture and optimize the performance of these materials in both OPV and OFET applications. Further research into the synthesis and characterization of a broader range of derivatives, along with their incorporation into device structures, is needed to fully realize the potential of this compound as a precursor for advanced materials in organic electronics.

Ambipolar Material Development

The design of ambipolar organic semiconductors, capable of transporting both holes (p-type) and electrons (n-type), is a significant goal in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). A common strategy for achieving ambipolar character is to create a molecular structure that incorporates both electron-donating and electron-withdrawing moieties. This compound is a promising scaffold for such materials due to its planar structure and the potential for regioselective functionalization of its bromine atoms through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings.

The bromine at the 2-position of the benzofuran ring is generally the most reactive towards oxidative addition to a palladium(0) catalyst, followed by the bromine at the 3-position, and finally the one at the 5-position. This reactivity gradient can be exploited to sequentially introduce different aromatic or heteroaromatic groups.

A hypothetical synthetic approach towards an ambipolar benzofuran derivative is outlined below. The strategy involves the initial selective coupling of an electron-donating group at the 2-position, followed by the introduction of an electron-withdrawing group at the 5-position.

Selective Introduction of a Hole-Transporting Moiety: The first step would involve a Suzuki or Stille cross-coupling reaction under carefully controlled conditions to selectively substitute the bromine at the C2 position. Using a mild base and a sterically hindered phosphine ligand can favor monosubstitution. For instance, coupling this compound with an electron-rich boronic acid, such as 4-methoxyphenylboronic acid, would yield 2-(4-methoxyphenyl)-3,5-dibromo-1-benzofuran. The methoxy group serves as a classic electron-donating group to facilitate hole transport.

Introduction of an Electron-Transporting Moiety: The remaining bromine at the C5 position on the benzene (B151609) ring can then be targeted. A second Suzuki coupling with an electron-deficient arylboronic acid, for example, 4-(trifluoromethyl)phenylboronic acid, would attach an electron-withdrawing group. This group is intended to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, facilitating electron injection and transport. The product of this reaction would be 2-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-3-bromo-1-benzofuran. The final bromine at the C3 position could be left in place or removed via reduction to fine-tune the electronic properties.

The resulting molecule possesses a "push-pull" architecture, where the electron-donating and electron-withdrawing groups are electronically connected through the conjugated benzofuran core, a key design principle for achieving ambipolar charge transport.

Table 1: Key Intermediates in Ambipolar Material Synthesis

Compound Name Structure Role
This compound Starting Material
4-Methoxyphenylboronic acid Electron-Donating Moiety
2-(4-Methoxyphenyl)-3,5-dibromo-1-benzofuran Intermediate with Hole-Transporting Group
4-(Trifluoromethyl)phenylboronic acid Electron-Withdrawing Moiety

Formation of Heteroatom-Containing Benzofuran Analogues

The bromine atoms on the this compound scaffold also serve as synthetic handles for the construction of fused heterocyclic systems, leading to novel compounds with potentially unique photophysical, electronic, or biological properties. Palladium-catalyzed reactions are instrumental in these transformations, allowing for the formation of new carbon-heteroatom bonds.

One common strategy involves the formation of nitrogen-containing fused rings, such as benzofuro[2,3-b]pyridines. This can be achieved through a sequence of amination and cyclization reactions.

Synthesis of a Benzofuro[2,3-b]pyridine System:

Selective Sonogashira Coupling: The synthesis could commence with a selective Sonogashira coupling at the C2 position of this compound with an alkyne, such as trimethylsilylacetylene. This reaction is typically highly selective for the more reactive C2-Br bond.

Deprotection and Amination: Following the coupling, the trimethylsilyl (TMS) protecting group is removed to yield 2-ethynyl-3,5-dibromo-1-benzofuran. This intermediate can then undergo a palladium-catalyzed amination reaction, for example, a Buchwald-Hartwig amination, at the C3 position with an amine like ammonia or a primary amine.

Intramolecular Cyclization: The resulting 3-amino-2-ethynyl-5-bromo-1-benzofuran is now primed for an intramolecular cyclization. Under basic or metal-catalyzed conditions, the amino group can attack the adjacent alkyne, leading to the formation of the fused pyridine ring. This annulation reaction would produce a 5-bromo-benzofuro[2,3-b]pyridine. The remaining bromine at the 5-position offers a site for further functionalization of this new heterocyclic core.

Synthesis of a Thieno[3,2-b]benzofuran System:

Similarly, sulfur-containing analogues can be synthesized. A thieno[3,2-b]benzofuran core, for instance, can be constructed from this compound.

Lithiation and Sulfur Trapping: A regioselective lithium-halogen exchange at the C3 position, which can often be achieved at low temperatures, would generate a 3-lithio-2,5-dibromo-1-benzofuran intermediate. Quenching this organolithium species with elemental sulfur would introduce a thiol group at the C3 position after workup.

Alkylation and Cyclization: The resulting 2,5-dibromo-1-benzofuran-3-thiol can be alkylated with an α-halo ketone, such as chloroacetone. The subsequent intermediate would then be subjected to intramolecular cyclization conditions, typically acidic or basic, to form the fused thiophene ring, yielding a substituted 5-bromo-thieno[3,2-b]benzofuran.

These strategies demonstrate the utility of this compound as a platform for building a diverse range of complex, heteroatom-containing aromatic systems.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-3,5-dibromo-1-benzofuran
4-(Trifluoromethyl)phenylboronic acid
2-(4-Methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-3-bromo-1-benzofuran
Trimethylsilylacetylene
2-Ethynyl-3,5-dibromo-1-benzofuran
3-Amino-2-ethynyl-5-bromo-1-benzofuran
5-Bromo-benzofuro[2,3-b]pyridine
3-Lithio-2,5-dibromo-1-benzofuran
2,5-Dibromo-1-benzofuran-3-thiol
Chloroacetone

Exploration of Bioactivity at the Molecular Level and Structure Activity Relationship Sar Theories for 2,3,5 Tribromo 1 Benzofuran Scaffold

Investigation of Molecular Interactions with Biological Targets

The biological activity of a compound is fundamentally rooted in its interactions with molecular targets within a biological system. For halogenated benzofurans, these interactions are driven by the specific stereoelectronic properties conferred by the benzofuran (B130515) nucleus and the attached bromine atoms.

Ligand-Protein Binding Studies via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.govnih.gov Studies on various benzofuran derivatives have demonstrated their ability to bind effectively to a range of protein targets, and these findings provide a framework for understanding the potential interactions of the 2,3,5-tribromo-1-benzofuran scaffold.

The binding of benzofuran derivatives to proteins like serum albumins has been investigated to understand their potential as drug delivery systems. nih.govencyclopedia.pubresearchgate.net For instance, fluorescence quenching studies indicate that a complex is formed between bovine serum albumin (BSA) and benzofuran ligands, suggesting changes in the protein's local environment upon binding. encyclopedia.pub

In the context of specific disease-related targets, molecular docking simulations have been employed to identify potential inhibitors. For example, benzofuran-1,2,3-triazole hybrids have been designed and docked against the epidermal growth factor receptor (EGFR), a key target in lung cancer. nih.govnih.gov These studies revealed that the designed compounds could form stable interactions within the active site of the receptor. nih.govnih.gov The interactions often involve hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.gov The presence of halogens, such as the three bromine atoms in this compound, is likely to enhance binding affinity through "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on the protein. nih.gov This can significantly improve how strongly the ligand binds to its target. nih.gov

Table 1: Examples of Molecular Docking Studies on Benzofuran Derivatives

Benzofuran Derivative Class Protein Target Key Findings
Benzofuran-1,2,3-triazole hybrids Epidermal Growth Factor Receptor (EGFR) Formed stable interactions with the active site; identified potential for EGFR inhibition in lung cancer. nih.govnih.gov
4-Nitrophenyl functionalized benzofurans Bovine Serum Albumin (BSA) Efficiently bind to serum albumins, suggesting potential for drug delivery applications. nih.gov

Enzyme Inhibition Mechanisms

The benzofuran scaffold is a constituent of compounds known to inhibit various enzymes, playing a role in diverse therapeutic areas. Halogenation can further enhance this inhibitory potential.

For example, certain fluorinated and brominated benzofuran derivatives have been shown to significantly inhibit cyclooxygenase (COX) activity, an enzyme central to the inflammatory pathway. nih.gov Similarly, the 2,3-dihydro-5-benzofuranol ring system has been explored as a template for designing antioxidant-based inhibitors of 5-lipoxygenase, another key enzyme in the inflammatory cascade that produces leukotrienes. nih.gov

In the context of antimicrobial drug development, benzofuran derivatives have been identified as inhibitors of chorismate mutase, an enzyme essential for bacterial survival, highlighting their potential as antitubercular agents. acs.org The mechanism of inhibition often involves the ligand binding to the enzyme's active site, preventing the natural substrate from binding and thus blocking the catalytic reaction. The specific substitutions on the benzofuran ring are crucial in determining the potency and selectivity of this inhibition.

Structure-Activity Relationship (SAR) Hypotheses for Halogenated Benzofuran Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for medicinal chemistry, as they elucidate how the chemical structure of a compound influences its biological activity. nih.govnih.gov For halogenated benzofurans, SAR studies help in designing more potent and selective therapeutic agents.

Influence of Bromine Substitution Pattern on Molecular Recognition

The addition of bromine atoms to the benzofuran ring has a profound impact on its bioactivity. nih.gov The position and number of bromine substituents are critical determinants of the compound's pharmacological profile.

Increased Potency: Several studies have consistently reported that the introduction of bromine into the benzofuran system increases cytotoxic activity against cancer cells. nih.govnih.govsemanticscholar.org This is often attributed to the hydrophobic and electron-donating nature of halogens, as well as their ability to form halogen bonds, which enhances binding affinity to biological targets. nih.gov

Positional Importance: The location of the bromine atom is a critical factor. nih.govnih.gov For instance, in a series of benzofuran derivatives tested for cytotoxicity, the presence of a bromoacetyl substituent on the benzene (B151609) ring or a bromomethyl group on the furan (B31954) ring was found to be crucial for activity. nih.gov In other cases, having two bromo substituents at specific positions (e.g., C-5 of the benzofuran and C-4 of an attached phenyl ring) resulted in excellent antibacterial activity. nih.gov The specific 2,3,5-tribromo pattern would therefore be expected to confer a distinct bioactivity profile based on these principles of molecular recognition.

Impact of Functional Group Introduction on Biological Pathways

While halogenation is important, the introduction of other functional groups onto the benzofuran scaffold also plays a significant role in modulating biological activity.

Research into Potential Mechanisms of Action at the Cellular/Molecular Level

Halogenated benzofurans exert their biological effects through various mechanisms at the cellular and molecular levels, including anti-proliferative, antimicrobial, and antioxidant actions.

Anti-proliferative Mechanisms: Brominated benzofurans have demonstrated significant anticancer potential through multiple pathways. nih.govnih.govmdpi.com

Induction of Apoptosis: Many active benzofuran derivatives induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.com This is often confirmed by observing the cleavage of proteins like PARP-1 and the activation of caspases, which are key executioners of the apoptotic process. nih.govmdpi.com

Cell Cycle Arrest: Some benzofuran lignan (B3055560) derivatives have been shown to arrest the cell cycle, particularly at the G2/M phase, thereby inhibiting cell growth and proliferation. nih.gov

Generation of Reactive Oxygen Species (ROS): Certain brominated derivatives have been found to increase the levels of ROS in cancer cells. mdpi.com While low levels of ROS are normal, an excessive amount can induce oxidative stress and trigger cell death, representing a potent anticancer mechanism. mdpi.com

Inhibition of Signaling Pathways: Benzofuran derivatives have been designed to inhibit critical cancer-related signaling pathways, such as the hypoxia-inducible factor (HIF-1) pathway, which is involved in tumor progression and metastasis. nih.gov

Antimicrobial Mechanisms: The benzofuran scaffold is a promising core for developing new antimicrobial agents to combat drug resistance. rsc.org Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov SAR studies have shown that compounds with two bromo substituents can exhibit excellent antibacterial activity. nih.gov The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. acs.orgnih.gov

Antioxidant Mechanisms: The benzofuran structure is related to the chroman skeleton of Vitamin E, a well-known antioxidant. nih.gov Transforming the chroman skeleton to a benzofuran has been reported to increase antioxidant activity. nih.gov The 2,3-dihydro-5-benzofuranol ring system, in particular, is noted for its ability to efficiently trap peroxyl radicals through hydrogen atom abstraction, which is a key mechanism for antioxidant action. nih.gov This suggests that the core benzofuran structure, depending on its substitution pattern, can act as a potent antioxidant.

Table 2: Summary of Investigated Biological Activities and Mechanisms for Halogenated Benzofuran Scaffolds

Biological Activity Mechanism of Action Model System / Target Key Findings
Anti-proliferative Induction of Apoptosis K562 leukemia cells Brominated derivatives induce apoptosis, confirmed by caspase activation and phosphatidylserine (B164497) analysis. mdpi.com
Cell Cycle Arrest Jurkat T lymphocytes A benzofuran lignan derivative arrests cells in the G2/M phase of the cell cycle. nih.gov
ROS Generation K562 leukemia cells Two brominated derivatives showed pro-oxidative effects, increasing ROS levels in cancer cells. mdpi.com
Inhibition of Cyclooxygenase HCT116 colorectal cancer cells Difluorine and bromine-containing derivatives inhibited proliferation and cyclooxygenase activity. nih.gov
Antimicrobial Broad-spectrum activity S. aureus, S. typhi, P. syringae Compounds with two bromo substituents showed excellent antibacterial activity with low MIC values. nih.gov
Antifungal activity Penicillium italicum, Fusarium oxysporum Aza-benzofurans and oxa-benzofurans exhibited varying degrees of antibacterial and antifungal effects. mdpi.com

| Antioxidant | Radical Scavenging | Chemical assays | 2,3-dihydro-5-benzofuranol ring system is an efficient scavenger of peroxyl radicals. nih.gov |

Theoretical Design of Novel Analogues with Targeted Molecular Interactions

The this compound scaffold serves as a promising starting point for the rational design of novel bioactive compounds. The strategic placement of three bromine atoms offers unique opportunities to modulate the compound's physicochemical properties and to engage in specific molecular interactions with biological targets. Theoretical and computational chemistry approaches are instrumental in guiding the design of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles.

A key consideration in the design of novel analogues is the role of the bromine atoms in forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom, or the π-electrons of an aromatic system. semanticscholar.orgump.edu.pl The bromine atoms at the C2, C3, and C5 positions of the benzofuran ring can act as potent halogen bond donors, facilitating strong and specific interactions with target proteins.

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, can be employed to predict how analogues of this compound might bind to the active sites of various enzymes or receptors. nih.govnih.gov These in silico techniques allow for the visualization of binding poses and the identification of key intermolecular interactions, including halogen bonds, hydrogen bonds, and hydrophobic interactions. For instance, a theoretical study might involve docking a library of virtual analogues into the active site of a target protein to identify candidates with the most favorable binding energies and interaction profiles.

Structure-activity relationship (SAR) studies on existing brominated benzofuran derivatives provide valuable insights for the design of new compounds. It has been observed that the position and nature of substituents on the benzofuran core can significantly influence biological activity. nih.gov For the this compound scaffold, theoretical design strategies can explore the introduction of various functional groups at other available positions on the benzofuran ring (e.g., C4, C6, and C7) to further enhance target affinity and selectivity.

One promising approach is the application of bioisosteric replacement strategies. spirochem.comu-tokyo.ac.jpnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. In the context of the this compound scaffold, one or more bromine atoms could be theoretically replaced with other halogen atoms (e.g., chlorine or iodine) or with other functional groups that can mimic the electronic and steric properties of bromine while potentially improving pharmacokinetic properties. The table below illustrates some potential bioisosteric replacements that could be explored computationally.

Original Group (at C2, C3, or C5)Potential Bioisosteric ReplacementRationale for Replacement
Bromo (-Br)Chloro (-Cl)Smaller size, similar electronegativity, may alter binding selectivity.
Bromo (-Br)Iodo (-I)Larger size, more polarizable, can form stronger halogen bonds.
Bromo (-Br)Trifluoromethyl (-CF3)Strong electron-withdrawing group, can act as a hydrogen bond acceptor and enhance metabolic stability.
Bromo (-Br)Cyano (-CN)Linear shape, can act as a hydrogen bond acceptor.

The theoretical design of novel analogues would also involve the computational prediction of their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Early in silico assessment of these properties can help to prioritize the synthesis of compounds with a higher probability of success in later stages of drug development. By combining the principles of halogen bond-driven interactions, SAR analysis, bioisosteric replacement, and computational ADME profiling, it is possible to rationally design novel analogues of this compound with tailored molecular interactions for specific biological targets.

Q & A

Q. Methodological Recommendation :

  • Use low-temperature reactions (0–5°C) with Br₂ in dichloromethane to minimize over-bromination.
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry via X-ray crystallography or NMR .

Table 1 : Bromination Strategies for Benzofuran Derivatives

Brominating AgentSolventTemperatureRegioselectivity ControlReference
Br₂DCM0–5°CSteric hindrance
NBSCCl₄RTRadical stabilization

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Focus
Multi-nuclear NMR (¹H, ¹³C, and ²D experiments) is critical for confirming substitution patterns. X-ray crystallography resolves ambiguities in bromine positioning, as seen in studies of 3,4-dibromo-2,5-dihydrofuran derivatives, where Br⋯Br contacts and C—H⋯H interactions were structurally decisive .

Q. Methodological Recommendation :

  • For NMR: Use deuterated chloroform (CDCl₃) with relaxation agents to enhance signal resolution for bromine-heavy compounds.
  • For XRD: Optimize crystal growth via slow evaporation in ethyl acetate/hexane mixtures .

How can researchers resolve contradictions between computational predictions and experimental data (e.g., bromine substitution patterns)?

Advanced Research Focus
Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase computational models. For example, DFT calculations may predict thermodynamically favored bromine positions, but kinetic control during synthesis can dominate .

Q. Methodological Recommendation :

  • Cross-validate computational results (DFT, MD simulations) with experimental techniques like XRD and Raman spectroscopy.
  • Re-evaluate solvent and temperature parameters in simulations to match experimental conditions .

What strategies mitigate thermal instability during the synthesis of this compound?

Advanced Research Focus
Brominated benzofurans are prone to decomposition at elevated temperatures. Evidence from analogous compounds suggests:

  • Avoid prolonged heating; use microwave-assisted synthesis for rapid reaction completion.
  • Purify via column chromatography with silica gel modified with silver nitrate to stabilize halogenated intermediates .

How can computational modeling guide the design of this compound derivatives for specific applications (e.g., ligand synthesis)?

Advanced Research Focus
Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO/LUMO levels) to tailor derivatives for coordination chemistry. For example, carbonyl or amino groups introduced at the 2-position enhance ligand-metal binding affinity .

Q. Methodological Recommendation :

  • Use Gaussian or ORCA software for molecular orbital analysis.
  • Validate predictions with cyclic voltammetry or UV-Vis spectroscopy .

What analytical methods address contradictions in reported thermal stability data for brominated benzofurans?

Advanced Research Focus
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For instance, conflicting DSC data may arise from polymorphic forms or impurities.

Q. Methodological Recommendation :

  • Perform repeated DSC runs under inert atmospheres (N₂/Ar) to isolate decomposition events.
  • Couple TGA with mass spectrometry (TGA-MS) to identify volatile degradation products .

What protocols ensure environmental safety when handling this compound in lab settings?

Advanced Research Focus
Brominated furans are persistent organic pollutants. Environmental analysis methods for related compounds (e.g., tetrabromodiphenyl ethers) include:

  • GC-MS with electron capture detection (ECD) for trace quantification.
  • Solid-phase extraction (SPE) for wastewater analysis .

Table 2 : Environmental Analysis Techniques

TechniqueApplicationDetection LimitReference
GC-ECDTrace brominated compounds in soil0.1 ppb
LC-MS/MSDegradation products in water0.05 ppb

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